molecular formula C24H30Si2 B13682616 trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane

trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane

Cat. No.: B13682616
M. Wt: 374.7 g/mol
InChI Key: AZSDXVAHZQWAEJ-UHFFFAOYSA-N
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Description

Trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane is a triarylsilane compound featuring two trimethylsilyl (TMS) groups attached to a triaryl backbone. Its structure consists of three interconnected phenyl rings, with one phenyl group substituted at the 3-position by another TMS-bearing phenyl moiety. This arrangement confers significant steric bulk and electronic effects, making it relevant for applications in organic electronics, catalysis, or as a precursor in synthetic chemistry.

Properties

Molecular Formula

C24H30Si2

Molecular Weight

374.7 g/mol

IUPAC Name

trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane

InChI

InChI=1S/C24H30Si2/c1-25(2,3)21-13-9-11-19(17-21)23-15-7-8-16-24(23)20-12-10-14-22(18-20)26(4,5)6/h7-18H,1-6H3

InChI Key

AZSDXVAHZQWAEJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C2=CC=CC=C2C3=CC(=CC=C3)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane typically involves the reaction of trimethylsilyl chloride with a suitable phenyl derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium or potassium hydroxide to facilitate the formation of the desired silane compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process generally includes the purification of the final product through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include silanol derivatives, simpler silane compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silicon-carbon bonds, which are crucial in many synthetic processes. The pathways involved often include nucleophilic substitution and radical-mediated reactions .

Comparison with Similar Compounds

Trimethyl(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)silane (1ae)

Structural Differences :

  • Contains a boronate ester group (B-O) instead of a second TMS-substituted phenyl ring.
  • Molecular Formula: C₁₇H₂₇BO₂Si vs. inferred C₂₈H₃₂Si₂ for the target compound.

Properties :

  • Boron enhances reactivity in cross-coupling reactions, whereas the target’s all-carbon backbone may prioritize stability.
  • LogP and solubility: The boronate group in 1ae increases polarity compared to the hydrophobic triaryl target .

1,3-Bis((Trimethylsilyl)ethynyl)benzene

Structural Differences :

  • Features ethynyl (-C≡C-) linkages between TMS groups and benzene, unlike the target’s direct aryl-aryl bonds.

Electronic Properties :

Physical Data :

  • Molecular Weight: 270.5 g/mol (C₁₆H₂₂Si₂) vs. ~416.8 g/mol (estimated for target).
  • Lower density (predicted ~1.0 g/cm³) than the target’s bulkier triaryl system (~1.1–1.2 g/cm³) .

[3-(3,3-Dimethyl-but-1-ynyl)-phenyl]-trimethyl-silane

Structural Differences :

  • Substituted with an alkyne-terminated branched chain, contrasting with the target’s planar triaryl system.

Reactivity :

  • The alkyne group permits click chemistry or polymerization, whereas the target’s aryl rings may undergo electrophilic substitution .

(3-Chlorophenyl)(trimethyl)silane

Structural Simplicity :

  • A monosubstituted TMS-phenyl compound with a chlorine atom, simpler than the target’s triaryl backbone.

Physicochemical Properties :

  • LogP: 2.885 (hydrophobic) vs. higher logP (~6–7) for the target due to additional aryl groups .
  • Boiling Point: Lower than the target’s (estimated >300°C vs. ~550°C for triaryl analogs) .

Trimethyl-[2-[4-[2-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]silane

Structural Comparison :

  • Contains multiple ethynyl bridges, enabling conjugation across the molecule, unlike the target’s non-conjugated aryl linkages.

Electronic Effects :

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